molecular formula C22H29NO4S B1666703 Benztropine mesylate CAS No. 132-17-2

Benztropine mesylate

Numéro de catalogue: B1666703
Numéro CAS: 132-17-2
Poids moléculaire: 403.5 g/mol
Clé InChI: CPFJLLXFNPCTDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le méthylate de benztropine est un composé synthétique doté de propriétés anticholinergiques et antihistaminiques. Il est principalement utilisé dans le traitement de la maladie de Parkinson et des symptômes extrapyramidaux induits par les médicaments. Le composé est une combinaison d'un cycle tropane, similaire à la cocaïne, et d'un éther diphénylique, ce qui en fait un puissant inhibiteur de la recapture de la dopamine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le méthylate de benztropine est synthétisé par une série de réactions chimiques impliquant le cycle tropane et l'éther diphénylique. La synthèse implique généralement les étapes suivantes :

Méthodes de Production Industrielle : Dans les milieux industriels, la production de méthylate de benztropine implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité. Le processus comprend :

    Préparation des Matières Premières : Des matières premières de haute pureté sont préparées et testées pour la qualité.

    Synthèse Chimique : La synthèse est réalisée dans de grands réacteurs sous des conditions contrôlées afin d'assurer un rendement et une pureté élevés.

    Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation et la chromatographie.

    Contrôle de la Qualité : Le produit final est testé pour la pureté, la puissance et la sécurité avant l'emballage.

Analyse Des Réactions Chimiques

Types de Réactions : Le méthylate de benztropine subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits :

4. Applications de la Recherche Scientifique

Le méthylate de benztropine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le méthylate de benztropine exerce ses effets par le biais de multiples mécanismes :

Cibles Moléculaires et Voies :

Applications De Recherche Scientifique

Benztropine mesylate has a wide range of scientific research applications:

Mécanisme D'action

Benztropine mesylate is compared with other similar compounds such as trihexyphenidyl and diphenhydramine:

    Trihexyphenidyl: Both compounds are anticholinergic agents used in the treatment of Parkinson’s disease.

    Diphenhydramine: While diphenhydramine is primarily an antihistamine, it also has anticholinergic properties.

Comparaison Avec Des Composés Similaires

Le méthylate de benztropine est comparé à d'autres composés similaires tels que la trihexyphénidyle et la diphénhydramine :

    Trihexyphénidyle : Les deux composés sont des agents anticholinergiques utilisés dans le traitement de la maladie de Parkinson.

    Diphénhydramine : Alors que la diphénhydramine est principalement un antihistaminique, elle possède également des propriétés anticholinergiques.

Composés Similaires :

Propriétés

IUPAC Name

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJLLXFNPCTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-17-2
Record name BENZTROPINE MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benztropine mesylate
Reactant of Route 2
Reactant of Route 2
Benztropine mesylate
Reactant of Route 3
Reactant of Route 3
Benztropine mesylate
Reactant of Route 4
Benztropine mesylate
Reactant of Route 5
Benztropine mesylate
Reactant of Route 6
Benztropine mesylate
Customer
Q & A

ANone: Benztropine mesylate acts primarily as an antagonist at muscarinic receptors in the central nervous system [, ]. This means it blocks the action of acetylcholine at these receptors.

ANone: In Parkinson's disease, there is an imbalance between dopamine and acetylcholine in the brain. By blocking acetylcholine's effects, this compound helps restore this balance, reducing symptoms like tremor and rigidity [].

ANone: The molecular formula of this compound is C21H25NO•CH3SO3H, and its molecular weight is 403.54 g/mol [].

ANone: While the provided abstracts do not detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.

ANone: this compound is not known to have catalytic properties. Its primary mode of action is through receptor binding and antagonism.

ANone: While not explicitly mentioned in the abstracts, computational studies, like molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, can be valuable tools to understand its interactions with muscarinic receptors and explore potential structural modifications for enhanced activity or selectivity.

ANone: Studies have investigated the structure-activity relationship of this compound, particularly concerning its affinity for the dopamine transporter versus muscarinic receptors []. Replacing the N-methyl group with other N-alkyl or arylalkyl substituents was shown to alter its selectivity profile.

ANone: this compound is available in oral formulations, including tablets [, ] and potentially solutions, as well as a sterile injectable formulation for intravenous and intramuscular administration [].

ANone: As a pharmaceutical compound, this compound manufacturing and handling are subject to strict safety regulations and Good Manufacturing Practices (GMP) to ensure product quality and worker safety.

ANone: While the provided abstracts do not detail specific ADME parameters, understanding these factors is crucial for determining dosing regimens and understanding potential drug interactions.

ANone: Yes, research has investigated the in vivo efficacy of this compound, including a randomized, placebo-controlled, double-blind cross-over study evaluating its clinical efficacy as an adjuvant therapy to levodopa-carbidopa in patients with Parkinson's disease [].

ANone: While specific cell-based assays are not detailed in the abstracts, animal models, particularly rodent models of Parkinson's disease, can be used to assess the effects of this compound on motor function and investigate its potential neuroprotective properties.

ANone: this compound is generally well-tolerated, but as with all medications, it can cause side effects. Understanding potential adverse effects and their management is important for its safe and effective use.

ANone: Long-term use of this compound, like many medications, should be carefully considered, and patients should be monitored for potential side effects.

ANone: While the provided abstracts don't discuss specific targeted delivery approaches, research in drug delivery systems continues to explore methods to enhance drug penetration across the blood-brain barrier, which could be relevant for optimizing the delivery of central nervous system-acting drugs like this compound.

ANone: Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to quantify this compound in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.

ANone: this compound was introduced for the treatment of Parkinson's disease by Doshay, Constable & Fromer in 1952 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.